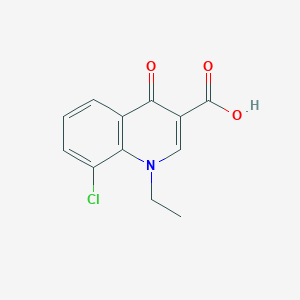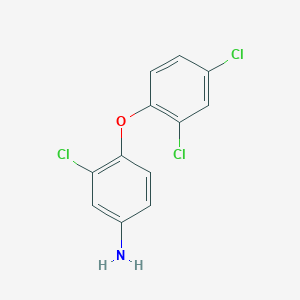
3-Chloro-4-(2,4-dichlorophenoxy)aniline
Descripción general
Descripción
The compound 3-Chloro-4-(2,4-dichlorophenoxy)aniline is a chlorinated aniline derivative. Aniline derivatives are known for their importance in pharmaceuticals and as intermediates in chemical synthesis. The presence of chlorine atoms in specific positions on the aromatic rings can significantly alter the chemical and physical properties of these compounds, making them valuable for various applications.
Synthesis Analysis
The synthesis of chlorinated aniline derivatives can be achieved through various methods. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is a related compound, indicating that similar methods could potentially be adapted for the synthesis of 3-Chloro-4-(2,4-dichlorophenoxy)aniline . Another approach involves the high-pressure hydrolysis and reduction of dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, which could be a viable synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of chlorinated anilines is crucial for their reactivity and properties. Theoretical structural analysis using computational methods such as density functional theory can provide insights into the spectroscopic properties of these molecules, as demonstrated in a study on 3-chloro-4-fluoro-aniline . Such computational analyses are essential for predicting the behavior of complex aniline precursors.
Chemical Reactions Analysis
Chlorinated anilines undergo various chemical reactions based on their functional groups. For example, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline involves intramolecular hydroxylation-induced chlorine migration, which is a type of catabolic degradation . This indicates that 3-Chloro-4-(2,4-dichlorophenoxy)aniline could also undergo similar intramolecular rearrangements or degradations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be characterized using various spectroscopic techniques. For instance, IR spectroscopy, 1H NMR, and x-ray single crystal analysis were used to characterize 3,4,5-Trimethoxy N-(salicylidene) aniline . These methods could be applied to determine the properties of 3-Chloro-4-(2,4-dichlorophenoxy)aniline. Additionally, the physicochemical properties such as solubility, melting point, and reactivity can be influenced by the presence and position of chlorine atoms on the aromatic rings.
Propiedades
IUPAC Name |
3-chloro-4-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFOIVLPTZNBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393186 | |
| Record name | 3-chloro-4-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56966-58-6 | |
| Record name | 3-chloro-4-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



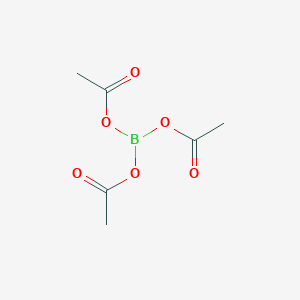
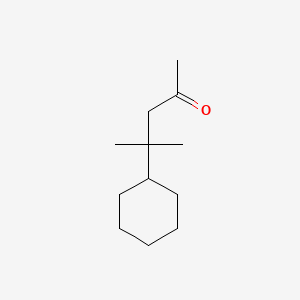
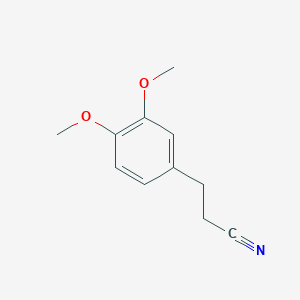
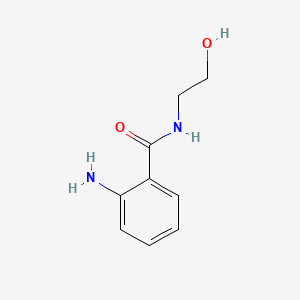
![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)
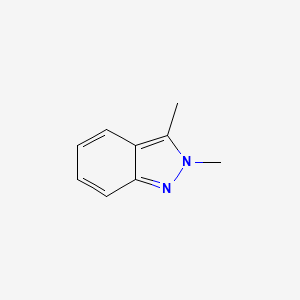
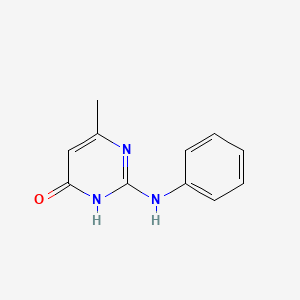


![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)
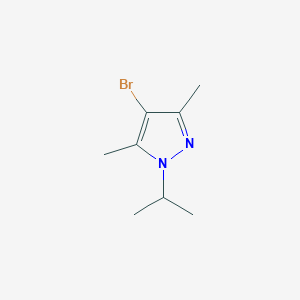

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)
